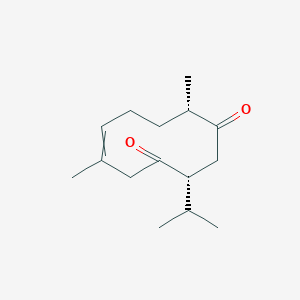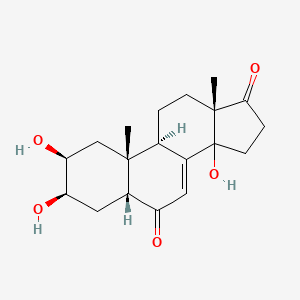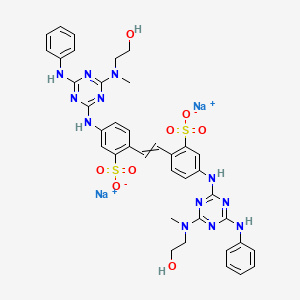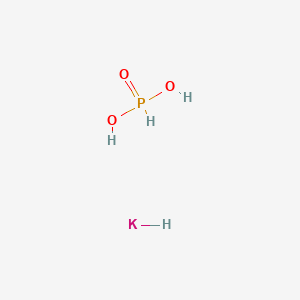
phosphonic acid;potassium hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid and potassium hydride are two distinct compounds with unique properties and applications. Potassium hydride is an inorganic compound with the chemical formula KH, known for its strong basicity and reactivity with water .
Preparation Methods
Phosphonic Acid
Phosphonic acid can be synthesized through several methods:
Hydrolysis of Phosphonates: The most general method involves the hydrolysis of dialkyl or diaryl phosphonates using concentrated hydrochloric acid at reflux for 1 to 12 hours.
Oxidation of Phosphinic Acid: Another method involves the oxidation of phosphinic acid to produce phosphonic acid.
Direct Methods: These methods use phosphorous acid (H₃PO₃) and produce a phosphonic acid functional group simultaneously with the formation of the P-C bond.
Potassium Hydride
Potassium hydride is typically prepared by the direct reaction of potassium metal with hydrogen gas: [ 2K + H_2 \rightarrow 2KH ] This reaction is carried out at elevated temperatures in an inert atmosphere to prevent the highly reactive potassium hydride from reacting with moisture or oxygen .
Chemical Reactions Analysis
Phosphonic Acid
Phosphonic acid undergoes various chemical reactions, including:
Oxidation: Phosphonic acid can be oxidized to phosphoric acid.
Reduction: It can be reduced to phosphine.
Substitution: Phosphonic acid can undergo substitution reactions to form phosphonate esters.
Potassium Hydride
Potassium hydride is a strong base and reducing agent, commonly used in:
Deprotonation Reactions: It can deprotonate alcohols, amines, and other weak acids.
Reduction Reactions: It can reduce esters, amides, and nitriles to their corresponding alcohols and amines.
Scientific Research Applications
Phosphonic Acid
Phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a component in some herbicides.
Medicine: Utilized in the development of drugs for bone targeting and as a phosphoantigen in immunotherapy.
Industry: Used in the production of flame retardants, water treatment chemicals, and as a chelating agent.
Potassium Hydride
Potassium hydride is used in:
Organic Synthesis: As a strong base for deprotonation and as a reducing agent.
Battery Technology: In the development of high-energy-density batteries.
Mechanism of Action
Phosphonic Acid
Phosphonic acid exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by mimicking phosphate groups, thereby interfering with enzyme activity.
Fungal Growth Reduction: It reduces fungal growth by decreasing the total pool of adenylate in fungi.
Potassium Hydride
The exact mechanism of action of potassium hydride is not fully understood, but it is known to:
Deprotonate Substrates: It acts as a strong base, deprotonating various substrates.
Induce Inflammation: When used topically, it can induce inflammation by digesting keratin.
Comparison with Similar Compounds
Phosphonic Acid
Similar compounds include:
Phosphoric Acid: Differing by having one more oxygen atom and being a triprotic acid.
Phosphinic Acid: Differing by having one less oxygen atom and being a monoprotic acid.
Potassium Hydride
Sodium Hydride: Another strong base and reducing agent, but with different reactivity and solubility properties.
Lithium Hydride: Used in similar applications but with higher reactivity and different handling requirements.
Phosphonic acid and potassium hydride are versatile compounds with significant roles in various scientific and industrial applications. Their unique properties and reactivity make them valuable tools in research and development.
Properties
IUPAC Name |
phosphonic acid;potassium hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O3P.H/c;1-4(2)3;/h;4H,(H2,1,2,3); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWKKCRYCZTPBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)O.[KH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
OP(=O)O.[KH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4KO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.102 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



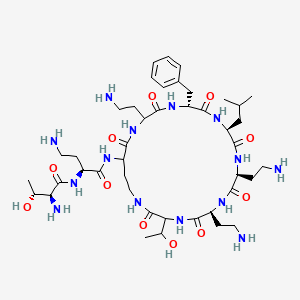
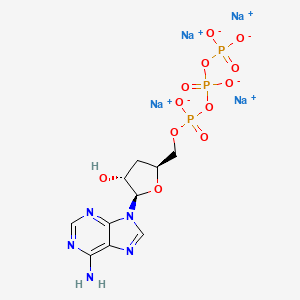

![Diethyl 2-[(3-fluoro-4-nitrophenyl)methyl]propanedioate](/img/structure/B8249491.png)
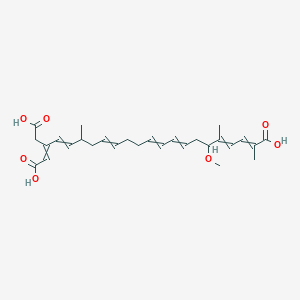
![trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate](/img/structure/B8249506.png)

